a-Tosyl-(4-methoxybenzyl) isocyanide
Overview
Description
A-Tosyl-(4-methoxybenzyl) isocyanide (TMB-CN) is a well-known chemical compound used in various laboratory experiments. It is a colorless liquid with a pungent odor and is soluble in organic solvents. TMB-CN is a versatile reagent and has been used in a wide variety of synthetic organic chemistry, biochemistry, and medicinal chemistry applications. It is also used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other compounds of industrial and academic interest.
Scientific Research Applications
Application in Organic Chemistry
- Summary of the Application : Isocyanides, due to their dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon, exhibit unusual reactivity in organic chemistry . This is exemplified in the Ugi reaction .
- Methods of Application or Experimental Procedures : The synthesis of a broad range of isocyanides with multiple functional groups is lengthy, inefficient, and exposes the chemist to hazardous fumes . An innovative isocyanide synthesis has been presented that overcomes these problems by avoiding the aqueous workup . This methodology includes an increased synthesis speed, very mild conditions giving access to hitherto unknown or highly reactive classes of isocyanides, rapid access to large numbers of functionalized isocyanides, increased yields, high purity, proven scalability over 5 orders of magnitude, increased safety and less reaction waste resulting in a highly reduced environmental footprint .
- Results or Outcomes : For example, the hitherto believed to be unstable 2-isocyanopyrimidine, 2-acylphenylisocyanides and even o -isocyanobenzaldehyde could be accessed on a preparative scale and their chemistry was explored .
Application in In-Water Synthesis
- Summary of the Application : Isocyanides are used in the in-water synthesis under micellar conditions .
- Methods of Application or Experimental Procedures : The procedure for the Passerini reaction with the isocyanide as a crude involves dissolving 1-isocyanododecane (1 equiv.) in DCM, then adding isobutyraldehyde (1 equiv.) and 2-phenylacetic acid (1 equiv.). The reaction is stirred for 16 hours at room temperature and then concentrated under reduced pressure .
- Results or Outcomes : The reaction conditions were optimized as a function of the employed base, reaction molarity, and molar equivalents for tosyl chloride and sodium hydrogen carbonate .
properties
IUPAC Name |
1-[isocyano-(4-methoxyphenyl)methyl]sulfonyl-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-12-4-10-15(11-5-12)21(18,19)16(17-2)13-6-8-14(20-3)9-7-13/h4-11,16H,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJRGVGFTZWYNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)OC)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401182126 | |
Record name | 1-[[Isocyano(4-methoxyphenyl)methyl]sulfonyl]-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401182126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
a-Tosyl-(4-methoxybenzyl) isocyanide | |
CAS RN |
263389-54-4 | |
Record name | 1-[[Isocyano(4-methoxyphenyl)methyl]sulfonyl]-4-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=263389-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[[Isocyano(4-methoxyphenyl)methyl]sulfonyl]-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401182126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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